(3'-Methoxy-[1,1'-biphenyl]-4-yl)methanol
Overview
Description
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a methoxy group at the 3’ position and a methanol group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through various methods such as the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be introduced through a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the biphenyl intermediate.
Introduction of the Methanol Group: The methanol group can be introduced through a reduction reaction, where a suitable reducing agent such as sodium borohydride or lithium aluminum hydride is used to reduce a carbonyl precursor to the corresponding methanol.
Industrial Production Methods
In an industrial setting, the production of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methanol groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The biphenyl core provides structural stability and facilitates interactions with various receptors and enzymes.
Comparison with Similar Compounds
Similar Compounds
(4’-Methoxy-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with the methoxy group at the 4’ position.
(3’-Hydroxy-[1,1’-biphenyl]-4-yl)methanol: Similar structure but with a hydroxy group instead of a methoxy group.
(3’-Methoxy-[1,1’-biphenyl]-4-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(3’-Methoxy-[1,1’-biphenyl]-4-yl)methanol is unique due to the specific positioning of the methoxy and methanol groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the biphenyl core provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
[4-(3-methoxyphenyl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-14-4-2-3-13(9-14)12-7-5-11(10-15)6-8-12/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIHRRZFDGSFOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602534 | |
Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81443-45-0 | |
Record name | (3'-Methoxy[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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